Diethyl L-phenylalanyl-L-aspartate
Description
Properties
CAS No. |
172504-50-6 |
|---|---|
Molecular Formula |
C17H24N2O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
diethyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioate |
InChI |
InChI=1S/C17H24N2O5/c1-3-23-15(20)11-14(17(22)24-4-2)19-16(21)13(18)10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11,18H2,1-2H3,(H,19,21)/t13-,14-/m0/s1 |
InChI Key |
GSIFAWNGLDHVMF-KBPBESRZSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Diethyl L-Phenylalanyl-L-Aspartate and Analogues
* Inferred properties based on structural analogues.
Detailed Comparisons
Aspartame (L-Asp-Phe-OCH₃)
- Structural Differences : Aspartame contains a methyl ester at the aspartyl residue, whereas this compound features ethyl esters at both aspartyl and phenylalanyl carboxyl groups. This increases lipophilicity, likely reducing aqueous solubility compared to aspartame .
- Stability and Hydrolysis: Aspartame hydrolyzes under acidic/alkaline conditions to release methanol, a toxic metabolite, alongside phenylalanine and aspartic acid . In contrast, this compound would yield ethanol, which is less toxic, and the same amino acids.
- Functionality: Aspartame’s methyl ester is critical for its sweet taste and binding to taste receptors . Ethyl esters may disrupt this interaction, rendering this compound non-sweet.
Diethyl Aspartate (L-Asp-OEt₂)
- Scope of Esterification: Diethyl aspartate is a mono-amino acid derivative, lacking the phenylalanyl residue. This simplifies its metabolic pathway, as hydrolysis yields only aspartic acid and ethanol .
- Applications : Used as a protecting group in peptide synthesis , whereas this compound could serve as a dipeptide precursor with dual ester protection.
Diallyl L-Aspartate Tosylate
- Ester Reactivity : The allyl esters in this compound are highly reactive, enabling selective deprotection in solid-phase peptide synthesis . Ethyl esters in this compound are less reactive, favoring stability over modular synthesis.
- Handling : Tosylate salts enhance solubility in organic solvents, a feature absent in the neutral diethyl analogue .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Diethyl L-phenylalanyl-L-aspartate, and how do reaction conditions influence yield and purity?
- Answer : The synthesis typically involves esterification of L-phenylalanyl-L-aspartate using ethanol under acidic catalysis. Protecting groups (e.g., tert-butoxycarbonyl for amino groups) are critical to prevent side reactions. Solution-phase synthesis is preferred for small-scale research due to flexibility, while solid-phase methods may improve scalability. Key parameters include temperature (optimized at 25–40°C), solvent choice (anhydrous dimethylformamide or dichloromethane), and reaction time (12–24 hours). Post-synthesis purification via reversed-phase HPLC with a C18 column ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm structural integrity. Peaks for ester groups (δ 1.2–1.4 ppm for ethyl, δ 4.1–4.3 ppm for CH₂) and amide protons (δ 7.8–8.2 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ at ~365.4 g/mol) .
- HPLC : Gradient elution (acetonitrile/water with 0.1% TFA) monitors purity and enantiomeric excess .
Q. What are the primary biological applications of this compound in enzymatic studies?
- Answer : The compound serves as a substrate for peptidases and proteases to study enzyme specificity and kinetics. For example, its ethyl ester groups mimic natural post-translational modifications, enabling research on hydrolysis mechanisms. Assays often measure cleavage rates via UV-Vis spectroscopy (absorbance at 280 nm for released phenylalanine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in polymorphic forms of this compound observed in crystallographic studies?
- Answer : Polymorphism arises from varying helical conformations (e.g., 13/4 vs. 4/1 helices). Use single-crystal X-ray diffraction (XRD) with space group analysis (e.g., P2₁ or P4₁) to distinguish forms. Molecular mechanics simulations (e.g., LALS methodology) can model packing modes and predict relative stability. For reproducible results, control crystallization conditions (solvent polarity, temperature gradients) .
Q. What strategies optimize reaction conditions to mitigate low yields during scale-up synthesis?
- Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzyme-based catalysts (e.g., lipases) for esterification efficiency .
- Solvent Optimization : Anhydrous solvents reduce hydrolysis byproducts. For polar intermediates, switch from DMF to THF to improve solubility.
- In-line Monitoring : Use FTIR to track ester carbonyl formation (~1730 cm⁻¹) and adjust reagent stoichiometry dynamically .
Q. How do researchers address discrepancies in chiral purity assessments between HPLC and circular dichroism (CD) spectroscopy?
- Answer :
- HPLC : Use chiral columns (e.g., Chiralpak IA) with isocratic elution to separate L/D enantiomers. Calibrate with standards of known enantiomeric excess (e.g., 99% L-form) .
- CD Spectroscopy : Compare molar ellipticity at 220 nm (amide π→π* transitions). Discrepancies may arise from solvent effects or aggregation; validate with NMR coupling constants (e.g., J-values for vicinal protons) .
Methodological Guidelines
- Safety : While this compound is not classified as hazardous (OSHA standards), handle with nitrile gloves and fume hoods to avoid inhalation/contact. Store at –20°C in amber vials to prevent ester hydrolysis .
- Data Reproducibility : Document batch-specific parameters (e.g., solvent lot, humidity) in Open Science Framework (OSF) repositories. Use PubChem (CID: 43101480) and ECHA (EC 250-978-3) for cross-referencing physicochemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
